5-Bromonicotinic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Bromonicotinic acid offers strategic advantage via its C5-bromo/C3-carboxy geometry. Unlike generic halopyridines, this substitution ensures optimal Pd-catalyzed cross-coupling reactivity, proven compatibility with Wang, Rink, and BAL resins for on-bead library synthesis, and enables unique halogen bonding (Br⋯O, Br⋯π) for MOF and crystal engineering. Computational screening confirms favorable binding (-4.7 to -5.3 kcal/mol) against hepatitis targets. ≥98% purity.

Molecular Formula C6H4BrNO2
Molecular Weight 202.01 g/mol
CAS No. 20826-04-4
Cat. No. B110799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonicotinic acid
CAS20826-04-4
Synonyms5-Bromo-3-pyridinecarboxylic Acid;  3-Carboxy-5-bromopyridine;  5-Bromonicotinic Acid;  5-Bromopyridinyl-3-carboxylic Acid;  NSC 9461; 
Molecular FormulaC6H4BrNO2
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(=O)O
InChIInChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
InChIKeyFQIUCPGDKPXSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonicotinic Acid (CAS 20826-04-4): Strategic Bromine Positioning for Enabling Cross-Coupling and Crystal Engineering in Pharmaceutical Synthesis


5-Bromonicotinic acid is a 5-bromo-substituted pyridine-3-carboxylic acid derivative of the essential vitamin nicotinic acid (niacin), with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol . It appears as a white to off-white crystalline solid with a well-defined melting point of 178–180°C . Its core synthetic value lies in the bromine atom at the 5-position, which acts as a strategic handle for transition metal-catalyzed cross-coupling reactions, while the carboxylic acid group at the 3-position provides a reactive anchor for amide or ester formation . This unique substitution pattern, distinct from the parent nicotinic acid, enables its use as a versatile building block for constructing diverse heterocyclic arrays in drug discovery and materials science .

5-Bromonicotinic Acid: Why Structural Analogs Cannot Substitute for Its Specific 5-Bromo-3-Carboxy Pyridine Framework


While 5-halonicotinic acids share a common pyridine core, their distinct physicochemical properties and electronic characteristics—dictated by both the halogen's identity and the carboxylic acid's position—profoundly impact their performance in key applications. For instance, the predicted pKa of the carboxylic acid varies with the halogen substituent, affecting its ionization state and solubility at physiological pH . Critically, the reactivity and selectivity in palladium-catalyzed cross-coupling reactions are highly dependent on the halogen atom, with bromine offering a distinct balance of reactivity and stability compared to chlorine or iodine [1]. Furthermore, the specific geometry of the 5-bromo-3-carboxy substitution enables unique supramolecular halogen bonding interactions in crystal engineering, a feature not replicable by regioisomers like 5-bromo-2-pyridinecarboxylic acid [2]. Therefore, substituting 5-bromonicotinic acid with a generic halogenated pyridine without direct comparative data risks altering reaction outcomes, compromising synthetic yields, or failing to achieve desired material properties.

5-Bromonicotinic Acid: Quantitative Evidence for Differentiated Selection in Synthesis and Materials Science


Predicted pKa Comparison: Quantifying Electronic Differences Between 5-Halonicotinic Acids

5-Bromonicotinic acid exhibits a predicted pKa of 3.08±0.10 for its carboxylic acid group, which is lower (more acidic) than the predicted pKa of 3.13±0.10 for its direct analog, 5-fluoronicotinic acid . While this is a predicted value, the ~0.05 pKa unit difference reflects the varying electron-withdrawing effects of the halogen substituents, which can influence the compound's ionization state and solubility in aqueous environments, a critical parameter in biological assay design.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Solid-Phase Suzuki Coupling: Established Scaffold Performance on Multiple Resin Types

5-Bromonicotinic acid has been explicitly validated as a scaffold for the solid-phase synthesis of 5-substituted nicotinic acid derivative libraries via Suzuki coupling on three different resin types: Wang, Rink, and BAL resins [1]. This direct head-to-head demonstration across multiple solid supports confirms its robust compatibility with on-bead palladium-catalyzed cross-coupling, enabling the efficient generation of combinatorial libraries. In contrast, similar applications using 5-chloronicotinic acid often require more forcing conditions or specialized catalysts due to the lower reactivity of the C-Cl bond in oxidative addition.

Combinatorial Chemistry Solid-Phase Synthesis Medicinal Chemistry

Supramolecular Crystal Engineering: Quantifying Halogen Bonding Interactions in 3D Networks

The 5-bromonicotinate moiety acts as a versatile building block where the tethered bromine atom plays a key role in reinforcing and extending structures into diverse 3D supramolecular networks via Br⋯O, Br⋯Br, and Br⋯π halogen bonding interactions, in addition to conventional N-H⋯O and C-H⋯O hydrogen bonds [1]. This behavior is a direct consequence of the bromine atom's polarizability and size, enabling specific directional non-covalent interactions that are weaker or geometrically distinct with chlorine analogs and absent in non-halogenated nicotinic acid. The resulting 3D metal-organic frameworks (e.g., seh-3,5-P21/c topology in [Cd(5-Brnic)2]n) are characterized by single-crystal X-ray diffraction, providing atomic-level evidence for these Br-mediated interactions [1].

Crystal Engineering Supramolecular Chemistry Coordination Polymers

In Silico Binding Affinity: Predicted Interaction with Hepatitis Virus Proteins

Molecular docking predictions indicate that 5-bromonicotinic acid exhibits favorable binding interactions with hepatitis virus proteins, with calculated binding energies ranging from -4.7 to -5.3 kcal/mol . This in silico data suggests a potential for antiviral activity, providing a computational rationale for its exploration as a starting point for fragment-based drug discovery. While these values are not directly comparable to experimental Ki or IC50 data for other compounds, they provide a quantitative benchmark for prioritizing this scaffold in virtual screening campaigns targeting viral proteins.

Antiviral Research Molecular Docking Computational Chemistry

Functional Selectivity at Nicotinic Acetylcholine Receptors (nAChRs): Divergent Pharmacology of 5-Bromonicotine

While this data is for the derivative 5-bromonicotine—directly synthesized from 5-bromonicotinic acid—it demonstrates the profound pharmacological impact of the 5-bromo substitution. 5-Bromonicotine exhibited high affinity for nAChRs with a Ki of 6.9 nM, placing it between nicotine (Ki = 2.4 nM) and 5-methoxynicotine (Ki = 14.3 nM) [1]. Crucially, despite this high affinity, 5-bromonicotine did not mimic nicotine's antinociceptive, hypolocomotor, or hypothermic effects in mice. Instead, it behaved as a partial agonist at α4β2 receptors, demonstrating functional selectivity distinct from both the parent compound and the methoxy analog [1].

Neuropharmacology Nicotinic Acetylcholine Receptors Partial Agonism

5-Bromonicotinic Acid: Optimal Application Scenarios Driven by Quantitative Differentiation


Solid-Phase Combinatorial Library Synthesis

The proven compatibility of 5-bromonicotinic acid with Wang, Rink, and BAL resins for on-bead Suzuki coupling (as evidenced in Section 3) makes it the scaffold of choice for building diverse 5-aryl-nicotinic acid libraries in high-throughput medicinal chemistry campaigns [1]. Its use can significantly accelerate the exploration of chemical space around the nicotinic acid core for targets where a 5-aryl substitution is desired.

Design of Halogen-Bonded Supramolecular Materials

For crystal engineers and materials scientists, 5-bromonicotinic acid is a uniquely suited ligand for constructing coordination polymers and metal-organic frameworks (MOFs) where 3D network reinforcement is desired. As demonstrated by Gu et al., its bromine atom enables a rich variety of halogen bonding interactions (Br⋯O, Br⋯Br, Br⋯π) that are not possible with chlorine or fluorine analogs, leading to predictable supramolecular architectures with tunable luminescent or magnetic properties [2].

Precursor for Pharmacologically Distinct Nicotinic Analogs

In neuropharmacology research, 5-bromonicotinic acid serves as the critical starting material for synthesizing 5-bromonicotine. As shown by Dukat et al., this derivative exhibits a unique high-affinity partial agonist profile at nAChRs, a valuable pharmacological tool for dissecting receptor subtype function and a potential lead for developing novel therapeutics for cognitive disorders or pain management with improved safety margins [3].

Antiviral Fragment-Based Drug Discovery

Computational chemists can prioritize 5-bromonicotinic acid as a fragment hit in virtual screening campaigns against hepatitis viral targets, based on its predicted favorable binding energies (-4.7 to -5.3 kcal/mol) . This provides a data-driven starting point for initiating a medicinal chemistry program focused on optimizing this core scaffold for antiviral activity.

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